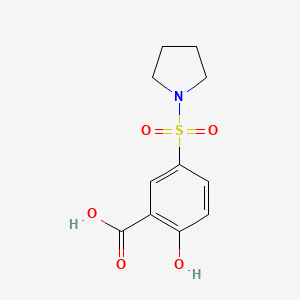

2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Description

2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a benzoic acid derivative featuring a hydroxyl group at the 2-position and a pyrrolidine sulfonyl moiety at the 5-position. The pyrrolidine sulfonyl group introduces a five-membered nitrogen-containing ring, which may enhance solubility and bioavailability compared to simpler sulfonamide derivatives.

Properties

IUPAC Name |

2-hydroxy-5-pyrrolidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c13-10-4-3-8(7-9(10)11(14)15)18(16,17)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBNNVRJHMJMMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid typically involves the reaction of 5-chlorosulfonyl-2-hydroxybenzoic acid with pyrrolidine in the presence of a suitable solvent such as tetrahydrofuran. The reaction mixture is refluxed for a specific period, usually around 2 hours, to ensure complete conversion . The product is then isolated by extraction and purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of sulfides.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylsulfonyl group is known to enhance binding affinity and selectivity towards certain biological targets, leading to modulation of their activity. The hydroxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid with structurally analogous benzoic acid derivatives, emphasizing molecular features, physicochemical properties, and applications:

Key Structural and Functional Differences:

Substituent Complexity: The target compound features a pyrrolidine sulfonyl group, which is less sterically demanding than the diazenyl-linked aromatic systems in sulfasalazine and its derivatives .

Physicochemical Properties :

- The pyrrolidine ring in the target compound may enhance solubility in polar solvents compared to sulfasalazine’s hydrophobic diazenyl bridge.

- Sulfasalazine’s extended conjugation system (diazenyl and pyridine) contributes to its higher molecular weight (398.39 g/mol) and UV absorption, relevant for analytical detection .

Biological Activity :

- Sulfasalazine’s anti-inflammatory action is linked to its sulfapyridine metabolite, which inhibits leukocyte migration .

- The pyrazinamide hybrid () demonstrates how coupling benzoic acid derivatives with antimicrobial moieties can enhance efficacy against resistant pathogens .

Research Findings and Methodological Insights

- Synthetic Feasibility : The 62% yield reported for the pyrazinamide-salicylic acid hybrid () suggests that coupling benzoic acid derivatives with heterocycles via imine or hydrazone linkages is viable .

Biological Activity

2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, is being investigated for various therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is . Its structure features a hydroxyl group, a pyrrolidine moiety, and a sulfonyl group attached to a benzoic acid core. This configuration is crucial for its biological activity and interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity

- Studies have demonstrated that 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid possesses antimicrobial properties against various pathogens, including drug-resistant strains of bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Activity

- Preliminary investigations have shown that this compound can induce cytotoxic effects on cancer cell lines. For instance, it has been tested against A549 human lung adenocarcinoma cells, revealing a dose-dependent reduction in cell viability. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine or sulfonamide groups can enhance its anticancer efficacy.

Antimicrobial Studies

A study published in 2022 evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid. The minimum inhibitory concentration (MIC) values were determined against a panel of Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid | 16 | Staphylococcus aureus |

| Other Sulfonamide Derivatives | Varies | Various strains |

The results indicated that this compound exhibited promising activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting its potential as an antibacterial agent .

Anticancer Studies

In vitro studies assessing the anticancer properties of 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid showed significant cytotoxicity against A549 cells. The compound was compared with standard chemotherapeutics like cisplatin.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid | 25 | A549 |

| Cisplatin | 10 | A549 |

The IC50 value indicates that while the compound is less potent than cisplatin, it still demonstrates considerable anticancer activity, warranting further investigation into its mechanisms of action .

The proposed mechanisms by which 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid exerts its biological effects include:

- Inhibition of Enzymatic Activity : Interaction with specific enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

Further studies using proteomic analyses have revealed changes in protein expression profiles upon treatment with this compound, suggesting multiple targets within cellular pathways .

Case Studies and Clinical Relevance

Recent case studies have highlighted the potential clinical applications of this compound in treating infections caused by resistant bacteria and as an adjunct therapy in cancer treatment. Its favorable pharmacokinetic properties combined with its biological activities make it a candidate for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid, and how can purity be optimized?

- Methodology : The synthesis typically involves sulfonylation of a benzoic acid precursor. For example, reacting 5-amino-2-hydroxybenzoic acid with pyrrolidine-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy to confirm the absence of unreacted intermediates or byproducts .

Q. How can structural confirmation of this compound be achieved using crystallographic techniques?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation from a solvent like DMSO or DMF. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement with SHELX software (SHELXL for structure solution and refinement) allows precise determination of bond lengths, angles, and hydrogen-bonding networks. Special attention should be paid to the sulfonamide group’s geometry and intermolecular interactions .

Q. What analytical techniques are suitable for detecting impurities in synthesized batches?

- Methodology : High-resolution mass spectrometry (HRMS) identifies molecular ion peaks and potential impurities. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can detect trace byproducts, such as incomplete sulfonylation derivatives. Comparative analysis with reference standards (e.g., sulfasalazine-related impurities) is advised .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodology : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to compute molecular orbitals, electrostatic potentials, and partial charges. Basis sets such as 6-31G(d,p) are suitable for geometry optimization. The sulfonamide group’s electron-withdrawing effects and intramolecular hydrogen bonding (between hydroxyl and carbonyl groups) should be analyzed to predict reactivity and solubility .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental biological activity data?

- Methodology : If DFT calculations suggest high binding affinity but in vitro assays show low activity, reevaluate the protonation state of the compound under physiological pH. Molecular dynamics (MD) simulations (e.g., using GROMACS) can model solvation effects and conformational flexibility. Validate with isothermal titration calorimetry (ITC) to measure actual binding constants .

Q. How can hydrogen-bonding patterns influence the crystal packing and stability of this compound?

- Methodology : Graph-set analysis (as per Etter’s rules) categorizes hydrogen bonds into motifs like R₂²(8) or C(4) chains. SCXRD data combined with Cambridge Structural Database (CSD) searches reveal common packing motifs in sulfonamide-containing benzoic acids. Thermal gravimetric analysis (TGA) correlates stability with intermolecular interactions .

Q. What experimental design considerations are critical for molecular docking studies targeting enzyme inhibition?

- Methodology : Select protein targets with known sulfonamide interactions (e.g., carbonic anhydrase or topoisomerase II). Prepare the ligand by optimizing protonation states (e.g., at pH 7.4 using OpenBabel). Use AutoDock Vina or Schrödinger Glide for docking, validating results with free-energy perturbation (FEP) or MM/GBSA calculations. Cross-reference with mutagenesis studies to confirm binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.